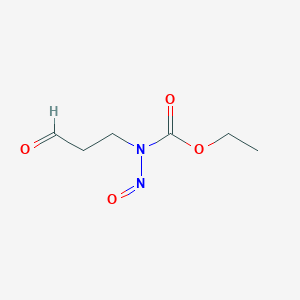

ethyl N-nitroso-N-(3-oxopropyl)carbamate

Vue d'ensemble

Description

ethyl N-nitroso-N-(3-oxopropyl)carbamate is a chemical compound with the molecular formula C6H10N2O4 and a molecular weight of 174.1546 . It is also known by its systematic name, this compound . This compound is characterized by the presence of a nitroso group, a carbethoxy group, and an aldehyde group, making it a versatile molecule in various chemical reactions.

Méthodes De Préparation

The synthesis of ethyl N-nitroso-N-(3-oxopropyl)carbamate typically involves the reaction of ethyl carbamate with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to introduce the nitroso group into the molecule . The reaction conditions often require low temperatures to prevent decomposition and to ensure the selective formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

ethyl N-nitroso-N-(3-oxopropyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitroso group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

- Ethyl N-nitroso-N-(3-oxopropyl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis processes. The compound can participate in various reactions, such as oxidation, reduction, and substitution, which are crucial for developing new chemical entities.

Biological Research

Model Compound for Nitrosation Studies

- This compound is used in biological studies to investigate nitrosation reactions and their implications on health. It acts as a model to study the effects of nitroso groups in biological systems, particularly in understanding how these groups can influence cellular mechanisms and contribute to disease processes.

Carcinogenicity Studies

- This compound has been implicated in carcinogenic studies. Research indicates that nitroso compounds can induce tumors in experimental animals, highlighting the need for comprehensive toxicological assessments. For instance, studies have shown that similar nitroso compounds can lead to increased tumor incidences when administered alongside ethanol .

Medical Applications

Potential Therapeutic Uses

- There is ongoing research into the therapeutic applications of nitroso compounds like this compound. These compounds have been explored as nitric oxide donors, which play a role in cardiovascular health by promoting vasodilation and improving blood flow. This application has significant implications for treating conditions such as hypertension and heart disease.

Industrial Applications

Production of Specialty Chemicals

- The reactivity of this compound makes it useful in the production of specialty chemicals and materials. It is employed in developing new polymers and other industrial products due to its ability to undergo various chemical transformations.

Case Studies

- Carcinogenicity Investigation : A study involving female mice administered with ethyl carbamate demonstrated dose-related increases in lung tumors when combined with ethanol. This emphasizes the potential risks associated with nitroso compounds and their interactions with other substances .

- Therapeutic Potential : Research into nitric oxide donors indicates that compounds like this compound could be beneficial in cardiovascular therapies by enhancing blood flow and reducing blood pressure. This area remains an active field of investigation.

Mécanisme D'action

The mechanism of action of ethyl N-nitroso-N-(3-oxopropyl)carbamate involves its ability to undergo nitrosation and other chemical transformations. The nitroso group can release nitric oxide (NO), which is a signaling molecule involved in various physiological processes. The molecular targets and pathways affected by this compound include enzymes and receptors that respond to nitric oxide, leading to various biological effects.

Comparaison Avec Des Composés Similaires

ethyl N-nitroso-N-(3-oxopropyl)carbamate can be compared with other nitroso compounds, such as:

3-(Methylnitrosamino)propionitrile: This compound is a potent carcinogen and acts as a nitric oxide donor.

N-nitrosodimethylamine: Known for its carcinogenic properties, it is structurally similar but lacks the carbethoxy and aldehyde groups.

N-nitrosomorpholine: Another nitroso compound with carcinogenic potential, differing in its ring structure and functional groups.

Activité Biologique

Ethyl N-nitroso-N-(3-oxopropyl)carbamate is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and neurotoxicity. This article reviews the available literature on its biological activity, metabolism, and implications for human health.

Chemical Structure and Properties

This compound is part of a class of compounds known as N-nitrosamines, which are recognized for their mutagenic and carcinogenic properties. The compound contains a nitroso group (-N=O) attached to a carbamate structure, which is known to influence its biological activity.

Carcinogenic Potential

Numerous studies have investigated the carcinogenic potential of N-nitrosamines, including this compound. Research indicates that these compounds can induce tumors in various animal models. For instance, a study highlighted that certain N-nitrosamines are activated by metabolic processes in the liver, leading to DNA alkylation and subsequent tumor formation in target organs such as the liver and lungs .

The International Agency for Research on Cancer (IARC) has classified several nitrosamines as probable human carcinogens based on sufficient evidence from animal studies . this compound's structural similarity to other known carcinogens suggests it may share similar risks.

Neurotoxicity

In addition to its carcinogenic properties, this compound may exhibit neurotoxic effects. Studies on related carbamate compounds have shown that they can inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in the nervous system. This inhibition can result in neurobehavioral changes and acute toxicity .

A comparative analysis of various carbamates revealed significant differences in their neurotoxic effects, with some exhibiting strong AChE inhibition at low concentrations . The implications of these findings suggest that this compound could pose similar risks, particularly with chronic exposure.

The metabolism of this compound involves enzymatic processes that activate its carcinogenic potential. Cytochrome P450 enzymes play a crucial role in this metabolic activation, converting the compound into reactive metabolites that can interact with cellular macromolecules .

Key Metabolic Pathways:

- Activation by Cytochrome P450: This pathway leads to the formation of electrophilic species capable of binding to DNA and proteins.

- Denitrosation: The process by which the nitroso group is removed can also yield reactive intermediates that contribute to toxicity and carcinogenesis .

Case Studies

- Animal Studies: In a study involving B6C3F1 mice, exposure to nitrosamines resulted in significant tumor development, underscoring the compound's potential carcinogenicity .

- Human Relevance: Epidemiological studies have linked occupational exposure to nitrosamines with increased cancer risk among workers in specific industries, suggesting a need for further investigation into this compound's effects on human health .

Summary Table: Biological Activities and Effects

| Activity | Mechanism | Outcome |

|---|---|---|

| Carcinogenicity | DNA alkylation via metabolic activation | Tumor formation in animal models |

| Neurotoxicity | AChE inhibition leading to neurotransmitter buildup | Behavioral changes and acute toxicity |

| Metabolic Activation | Cytochrome P450-mediated conversion | Formation of reactive metabolites |

Propriétés

IUPAC Name |

ethyl N-nitroso-N-(3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c1-2-12-6(10)8(7-11)4-3-5-9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKQIXISIOUXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(CCC=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164866 | |

| Record name | 3-(N-carbethoxy-N-nitrosamino)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151751-83-6 | |

| Record name | 3-(N-Carbethoxy-N-nitrosamino)propionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151751836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(N-carbethoxy-N-nitrosamino)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-Carbethoxy-N-nitrosamino)propionaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T48GZS4DHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.